molecular formula C15H22N2O3S B5207532 3-(PIPERIDINE-1-SULFONYL)-N-(PROPAN-2-YL)BENZAMIDE

3-(PIPERIDINE-1-SULFONYL)-N-(PROPAN-2-YL)BENZAMIDE

Cat. No.: B5207532
M. Wt: 310.4 g/mol
InChI Key: PBPUPZCVWJQSNE-UHFFFAOYSA-N
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Description

3-(PIPERIDINE-1-SULFONYL)-N-(PROPAN-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonyl benzamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(PIPERIDINE-1-SULFONYL)-N-(PROPAN-2-YL)BENZAMIDE typically involves the following steps:

    Formation of Piperidine-1-sulfonyl Chloride: Piperidine is reacted with chlorosulfonic acid to form piperidine-1-sulfonyl chloride.

    Coupling Reaction: The piperidine-1-sulfonyl chloride is then reacted with 3-aminobenzamide in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the sulfonyl group.

    Substitution: The benzamide moiety can undergo various substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated benzamides, nitrobenzamides.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(PIPERIDINE-1-SULFONYL)-N-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(PIPERIDINE-1-SULFONYL)-N-(PROPAN-2-YL)BENZAMIDE: vs. : The latter has a morpholine ring instead of a piperidine ring, which may affect its biological activity.

    This compound: vs. : The latter has an ethyl group instead of an isopropyl group, which may influence its chemical properties.

Uniqueness

The unique combination of the piperidine-1-sulfonyl group and the isopropyl benzamide moiety in this compound may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-piperidin-1-ylsulfonyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-12(2)16-15(18)13-7-6-8-14(11-13)21(19,20)17-9-4-3-5-10-17/h6-8,11-12H,3-5,9-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPUPZCVWJQSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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